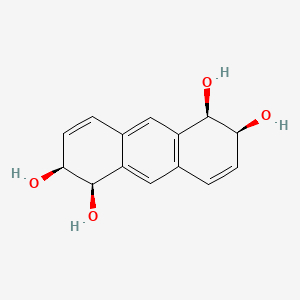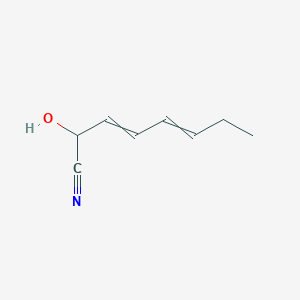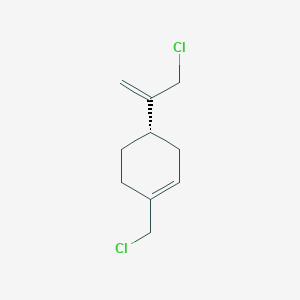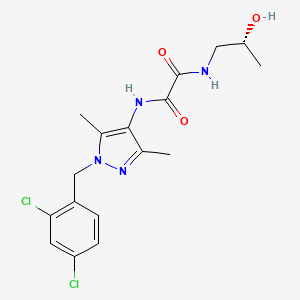
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol is a polycyclic aromatic compound with four hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol typically involves the reduction of anthracene derivatives followed by hydroxylation. Common reagents used in these reactions include hydrogen gas in the presence of a palladium catalyst for reduction, and osmium tetroxide for hydroxylation.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Fully hydrogenated anthracene derivatives.
Substitution: Alkylated anthracene derivatives.
Aplicaciones Científicas De Investigación
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, potentially altering their function. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A parent compound with a similar aromatic structure but lacking hydroxyl groups.
1,2,3,4-Tetrahydroanthracene: A reduced form of anthracene with fewer hydroxyl groups.
1,2,5,6-Tetrahydroxyanthraquinone: A compound with a similar hydroxylation pattern but different oxidation state.
Uniqueness
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
921202-17-7 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(1R,2S,5R,6S)-1,2,5,6-tetrahydroanthracene-1,2,5,6-tetrol |
InChI |
InChI=1S/C14H14O4/c15-11-3-1-7-5-10-8(6-9(7)13(11)17)2-4-12(16)14(10)18/h1-6,11-18H/t11-,12-,13+,14+/m0/s1 |
Clave InChI |
UXFIEXCGMDJXGU-IGQOVBAYSA-N |
SMILES isomérico |
C1=CC2=CC3=C(C=C[C@@H]([C@@H]3O)O)C=C2[C@H]([C@H]1O)O |
SMILES canónico |
C1=CC2=CC3=C(C=CC(C3O)O)C=C2C(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)


![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)


![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)
![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)
